1-(2-氟吡啶-4-基)哌啶-4-醇

描述

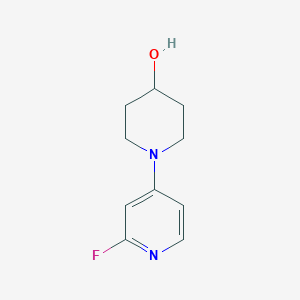

The compound “1-(2-Fluoropyridin-4-yl)piperidin-4-ol” is a versatile material used extensively in scientific research. It belongs to the class of organic compounds known as phenylpiperidines . Its unique properties make it suitable for various applications including drug discovery, organic synthesis, and medicinal chemistry.

Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The methods of synthesis of fluoropyridines, including 1-(2-Fluoropyridin-4-yl)piperidin-4-ol, have been discussed in several scientific literature . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis

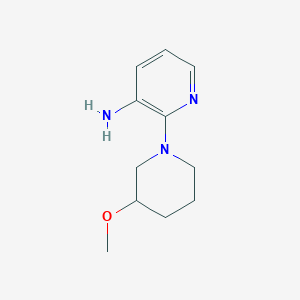

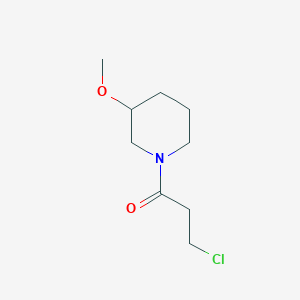

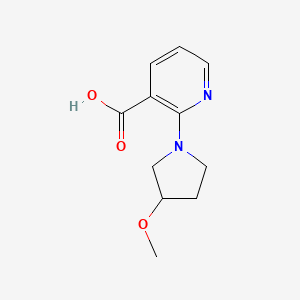

The molecular formula of “1-(2-Fluoropyridin-4-yl)piperidin-4-ol” is C10H13FN2O. Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .Chemical Reactions Analysis

The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines and also fluoropyridines fused with carbo-, heterocycles are presented . A selective synthesis of fluoropyridines remains a challenging problem .科学研究应用

药物设计与开发

1-(2-氟吡啶-4-基)哌啶-4-醇: 是一种在药物化学领域中具有重要价值的构建单元。 由于同时含有哌啶环和氟吡啶部分,其结构有利于与多种生物靶点结合 。这种化合物可以用于创建具有潜在治疗作用的新型分子。 例如,该化合物的衍生物已被探索作为潜在的艾滋病治疗药物,它们可能作为 CCR5 拮抗剂发挥作用 .

哌啶衍生物的合成

哌啶衍生物在许多药物中普遍存在。所述化合物可以进行各种化学反应,以产生多种哌啶衍生物,然后对其进行药理活性筛选。 这些衍生物可能导致发现具有改善疗效和安全性特征的新药 .

抗疟疾研究

与1-(2-氟吡啶-4-基)哌啶-4-醇结构相关的化合物已被研究其抗疟疾特性。具体来说,它们对耐药性恶性疟原虫菌株表现出高度选择性和活性,恶性疟原虫是导致疟疾的寄生虫。 这表明进一步探索该化合物可能有助于开发新的抗疟疾药物 .

有机合成

在有机合成中,1-(2-氟吡啶-4-基)哌啶-4-醇作为一种通用的中间体。它可以参与多组分反应、环化和成环过程,以创建复杂的有机分子。 这些反应对于合成天然产物和其他具有生物活性的化合物至关重要 .

作用机制

Target of Action

The primary target of 1-(2-Fluoropyridin-4-yl)piperidin-4-ol is the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and has been identified as the essential coreceptor in the process of HIV-1 entry .

Mode of Action

1-(2-Fluoropyridin-4-yl)piperidin-4-ol interacts with its target, the CCR5 receptor, by anchoring to the receptor via a strong salt-bridge interaction . This interaction is facilitated by the presence of a basic nitrogen atom in the compound . The compound also contains two or more lipophilic groups, which is a common feature of most CCR5 antagonists .

Biochemical Pathways

The interaction of 1-(2-Fluoropyridin-4-yl)piperidin-4-ol with the CCR5 receptor affects the HIV-1 entry process . Specifically, the compound acts as a CCR5 antagonist, blocking the receptor and preventing HIV-1 from entering the cell .

Result of Action

The result of 1-(2-Fluoropyridin-4-yl)piperidin-4-ol’s action is the prevention of HIV-1 entry into cells. By blocking the CCR5 receptor, the compound prevents the virus from using this receptor as a coreceptor for entry . This can potentially slow the progression of HIV-1 infection and improve response to treatment .

未来方向

Piperidines and their derivatives, including “1-(2-Fluoropyridin-4-yl)piperidin-4-ol”, continue to be an area of active research due to their significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

生化分析

Biochemical Properties

1-(2-Fluoropyridin-4-yl)piperidin-4-ol plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with the chemokine receptor CCR5, a G-protein coupled receptor involved in the entry process of HIV-1 . The interaction between 1-(2-Fluoropyridin-4-yl)piperidin-4-ol and CCR5 is characterized by a strong salt-bridge interaction, which is facilitated by the presence of a basic nitrogen atom in the piperidine ring . Additionally, the compound’s lipophilic groups contribute to its binding affinity with CCR5 .

Cellular Effects

1-(2-Fluoropyridin-4-yl)piperidin-4-ol has been observed to influence various cellular processes. In particular, it has shown potential in modulating cell signaling pathways and gene expression. The compound’s interaction with CCR5 can inhibit the entry of HIV-1 into cells, thereby affecting the viral replication cycle . Furthermore, studies have indicated that 1-(2-Fluoropyridin-4-yl)piperidin-4-ol may impact cellular metabolism by altering the activity of enzymes involved in metabolic pathways .

Molecular Mechanism

The molecular mechanism of action of 1-(2-Fluoropyridin-4-yl)piperidin-4-ol involves its binding interactions with biomolecules. The compound’s ability to form a salt-bridge interaction with the CCR5 receptor is a key aspect of its mechanism . This interaction inhibits the receptor’s function, preventing the entry of HIV-1 into host cells . Additionally, 1-(2-Fluoropyridin-4-yl)piperidin-4-ol may exert its effects by modulating enzyme activity and gene expression, further influencing cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(2-Fluoropyridin-4-yl)piperidin-4-ol have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has demonstrated stability under various conditions, maintaining its activity over extended periods . Degradation products may form under certain conditions, potentially affecting its efficacy . Long-term studies have shown that 1-(2-Fluoropyridin-4-yl)piperidin-4-ol can have sustained effects on cellular function, particularly in inhibiting HIV-1 replication .

Dosage Effects in Animal Models

The effects of 1-(2-Fluoropyridin-4-yl)piperidin-4-ol in animal models have been studied to determine its dosage-dependent effects. At lower doses, the compound has shown efficacy in inhibiting HIV-1 replication without significant adverse effects . Higher doses may result in toxic effects, highlighting the importance of determining an optimal dosage for therapeutic applications . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage .

Metabolic Pathways

1-(2-Fluoropyridin-4-yl)piperidin-4-ol is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s interaction with metabolic enzymes can influence the production and utilization of metabolites, potentially altering cellular metabolism . Additionally, 1-(2-Fluoropyridin-4-yl)piperidin-4-ol may affect the activity of enzymes involved in the detoxification and elimination of xenobiotics .

Transport and Distribution

The transport and distribution of 1-(2-Fluoropyridin-4-yl)piperidin-4-ol within cells and tissues are critical for its biological activity. The compound is transported across cell membranes by specific transporters and binding proteins, which facilitate its localization to target sites . Once inside the cell, 1-(2-Fluoropyridin-4-yl)piperidin-4-ol can accumulate in specific compartments, influencing its activity and function .

Subcellular Localization

The subcellular localization of 1-(2-Fluoropyridin-4-yl)piperidin-4-ol is essential for its activity and function. The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall efficacy in modulating cellular processes .

属性

IUPAC Name |

1-(2-fluoropyridin-4-yl)piperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FN2O/c11-10-7-8(1-4-12-10)13-5-2-9(14)3-6-13/h1,4,7,9,14H,2-3,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCIPTYKUJLWXCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)C2=CC(=NC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(Pyrazolo[1,5-a]pyrazin-4-yl)azetidine-3-carboxylic acid](/img/structure/B1474477.png)

![(1-(Pyrazolo[1,5-a]pyrazin-4-yl)azetidin-3-yl)methanamine](/img/structure/B1474478.png)